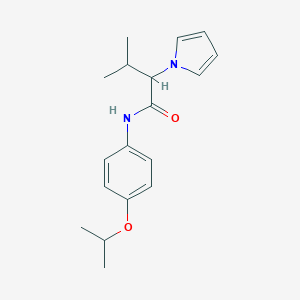![molecular formula C19H22N4O2 B268679 N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B268679.png)
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea, also known as MPUC, is a compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of urea and has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea is not fully understood, but it is believed to act as a serotonin receptor antagonist. This means that it blocks the binding of serotonin to its receptors, which can have various effects on the body.
Biochemical and Physiological Effects:
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of serotonin receptors, and the induction of apoptosis. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea in lab experiments is its ability to selectively target serotonin receptors, which can provide insights into the role of these receptors in various physiological processes. However, one limitation of using N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea, including the development of new drugs based on its structure, the study of its effects on other physiological processes, and the investigation of its potential as a therapeutic agent in various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea and its potential side effects.
Synthesis Methods
The synthesis of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea involves the reaction of 4-methylpiperazine with phenyl isocyanate to form N-(4-methylpiperazin-1-yl)phenyl isocyanate. This intermediate is then reacted with phenylurea to form N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea.
Scientific Research Applications
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been used to study the role of serotonin receptors in the brain. In drug discovery, N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea has been used as a lead compound for the development of new drugs.
properties
Product Name |
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[3-(4-methylpiperazine-1-carbonyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H22N4O2/c1-22-10-12-23(13-11-22)18(24)15-6-5-9-17(14-15)21-19(25)20-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H2,20,21,25) |
InChI Key |
TWYPSTQIUMEOHP-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)

![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)

